molecular formula C11H14N2O B15366597 3-(4-Aminophenyl)-2-piperidinone

3-(4-Aminophenyl)-2-piperidinone

Cat. No.: B15366597
M. Wt: 190.24 g/mol
InChI Key: WYUKZMVNYJJFSH-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)-2-piperidinone is a heterocyclic compound featuring a 2-piperidinone core (a six-membered lactam ring) substituted with a 4-aminophenyl group at the 3-position. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and chemical research.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

3-(4-aminophenyl)piperidin-2-one

InChI

InChI=1S/C11H14N2O/c12-9-5-3-8(4-6-9)10-2-1-7-13-11(10)14/h3-6,10H,1-2,7,12H2,(H,13,14)

InChI Key

WYUKZMVNYJJFSH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)NC1)C2=CC=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Features

Key Structural Attributes:

  • 2-Piperidinone core: A lactam ring that enhances metabolic stability and hydrogen-bonding capacity.
  • 4-Aminophenyl substituent: Provides a site for electrophilic substitution or hydrogen bonding, critical for interactions with biological targets.

Comparison with Analogous Compounds:

Compound Core Structure Substituents Biological Activity Key References
3-(4-Aminophenyl)-2-piperidinone 2-Piperidinone 4-Aminophenyl at C3 Antimicrobial (inferred)
2-Piperidinone, N-[4-bromo-N-butyl]- 2-Piperidinone 4-Bromo-N-butyl at N Antimicrobial
(E)-1-(4-Aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one Chalcone 4-Aminophenyl, 4-methoxyphenyl Antimalarial (PfFd-PfFNR inhibition)
4-Aminopiperidines Piperidine Varied N-substituents Antifungal

Antimicrobial Activity

  • 2-Piperidinone derivatives: Substitution at the nitrogen (e.g., bromo-butyl groups) enhances antimicrobial activity. For example, N-[4-bromo-N-butyl]-2-piperidinone shows broad-spectrum activity due to increased lipophilicity and membrane disruption .

Enzyme Inhibition

  • Chalcone derivatives: Compounds like (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one inhibit malaria parasite enzymes (50% inhibition at PfFd-PfFNR), driven by the amino group’s electrostatic interactions .
  • Piperidinone vs. Piperidine: Piperidinones (lactams) generally exhibit higher metabolic stability than piperidines, making them preferable for drug design .

Comparison with Structurally Similar Compounds

2-Piperidinone Derivatives

  • N-Substituted derivatives: Bromo-butyl or glycosyl groups enhance solubility and target affinity compared to the unsubstituted 3-(4-aminophenyl)-2-piperidinone .
  • Thermal stability: Melting points for substituted 2-piperidinones range from 268–287°C, suggesting similar thermostability for the target compound .

4-Aminophenyl-Containing Compounds

  • Chalcones vs. Piperidinones: Chalcones (e.g., (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one) prioritize planar structures for π-π stacking, whereas 2-piperidinones rely on hydrogen bonding via the lactam ring .

Piperidine vs. Piperidinone

  • 4-Aminopiperidines: These lack the lactam ring, reducing stability but allowing easier functionalization at the nitrogen. Antifungal activity is highly dependent on N-substituent hydrophobicity .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Activity
3-(4-Aminophenyl)-2-piperidinone (inferred) C11H12N2O 188.23 ~270–285 (estimated) Antimicrobial
N-[4-Bromo-N-butyl]-2-piperidinone C9H16BrNO 242.13 268–272 Antimicrobial
(E)-1-(4-Aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one C16H15NO2 253.30 Not reported Antimalarial (50% inhibition)

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